N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C36H33N5O6S and its molecular weight is 663.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
The compound N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide belongs to a class of quinazoline and acetamide derivatives known for their significant curative activities in scientific research. These compounds have been synthesized and evaluated for their potential in treating various conditions without detailing their application in drug usage or dosages specifically.
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities : Novel quinazoline derivatives, including compounds similar in structure to N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide, have shown significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative effects against acetic acid-induced ulcer models and were found to be more effective than standard drugs like dexamesathone and omeprazole in reducing ulcerative parameters. This suggests their potential as safer alternatives for the treatment of peptic ulcers and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).
Antihypertensive Properties : Studies on quinazolinone derivatives have explored their potential as antihypertensive agents. Specific quinazoline derivatives synthesized through various reaction sequences aimed at discovering novel antihypertensive heterocycles within this series. Preliminary pharmacological evaluations suggested that while some derivatives did not exhibit antihypertensive activity, the structural exploration contributes to the understanding of the activity profile of quinazoline compounds, indicating the vast potential for discovering effective antihypertensive agents within this chemical class (Shiau et al., 1990).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N5O6S/c1-45-30-10-6-5-9-28(30)37-33(42)22-48-36-38-29-20-32-31(46-23-47-32)19-27(29)35(44)41(36)21-24-11-13-25(14-12-24)34(43)40-17-15-39(16-18-40)26-7-3-2-4-8-26/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHMADIPKBKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide |
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